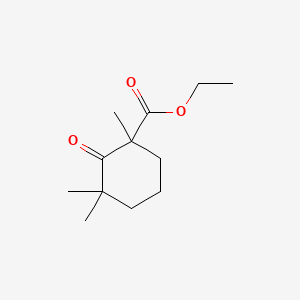
6-Carbethoxy-2,2,6-trimethylcyclohexanone
Overview
Description
Scientific Research Applications
Enzymatic Synthesis for Chiral Compounds
6-Carbethoxy-2,2,6-trimethylcyclohexanone is involved in the enzymatic synthesis of chiral compounds. For example, a study describes the enzymatic synthesis of a chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process uses the old yellow enzyme 2 of Saccharomyces cerevisiae, expressed in Escherichia coli, and levodione reductase of Corynebacterium aquaticum for stereoselective and stereospecific reductions (Wada et al., 2003).
Synthesis of Natural Carotenoids
The compound is used in the synthesis of natural carotenoids and related structures. A research article discusses the synthesis of the chiral key compound (4R, 6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from oxo-isophorone. This synthesis is an essential step for producing naturally occurring, optically active hydroxylated carotenoids like zeaxanthin and cryptoxanthin (Leuenberger et al., 1976).
Molecular Structure Analysis
The molecular structure of 6-Carbethoxy-2,2,6-trimethylcyclohexanone has been investigated through vibrational, conformational, and electron diffraction studies. This research provides insights into the molecular geometry and conformational behavior of the compound (Askari et al., 1976).
Synthesis of Spirocyclohexane Derivatives
This compound plays a role in the synthesis of spirocyclohexane derivatives, as explored in a study on the condensation of cyclohexylidenemalononitrile or cyclohexylidenecyanoacetic ester with thioamidoethyl(methyl)malonate. These synthesized compounds have potential applications in various chemical reactions and processes (Dyachenko et al., 2004).
Antitubercular and Antimicrobial Activities
Research has been conducted on derivatives of 6-Carbethoxy-2,2,6-trimethylcyclohexanone for their potential antitubercular and antimicrobial activities. These studies are important for understanding the medicinal applications of these derivatives (Kachhadia et al., 2005).
Application in Fortified Wines
Aroma Compounds in Fortified Wines
6-Carbethoxy-2,2,6-trimethylcyclohexanone contributes to the aroma profile of fortified wines. It has been identified as a minor constituent in young fortified wines, contributing to the rock-rose-like aroma. This discovery opens up potential applications in the food and beverage industry, particularly in enhancing the sensory attributes of wines (de Freitas et al., 1999).
properties
IUPAC Name |
ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZRFBBEUNPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322611 | |
| Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carbethoxy-2,2,6-trimethylcyclohexanone | |
CAS RN |
7507-68-8 | |
| Record name | NSC401657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




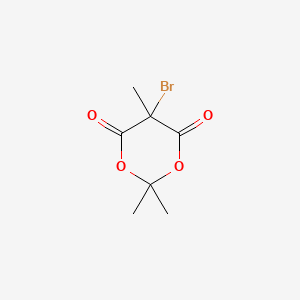

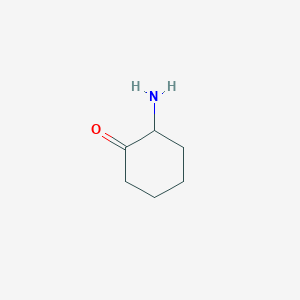


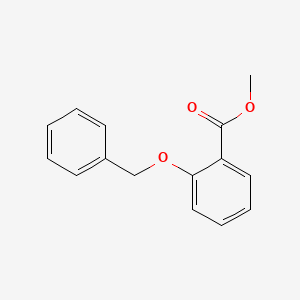
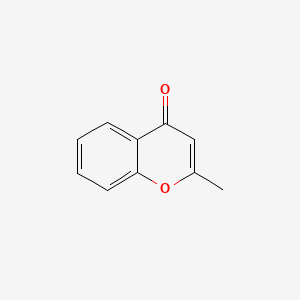
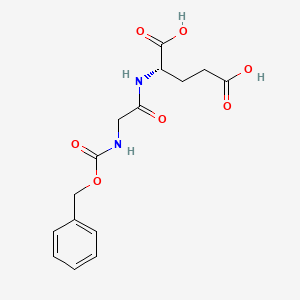

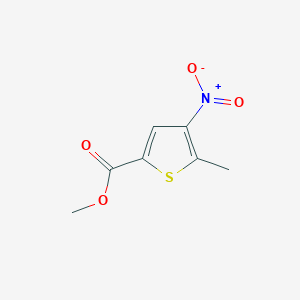


![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)